molecular formula C25H27N2O6P B1228006 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine

Cat. No. B1228006
M. Wt: 482.5 g/mol
InChI Key: UNAWWFGIFCOCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine is a member of naphthalenes.

Scientific Research Applications

Synthesis of Bridged 3-Benzazepine Derivatives

  • Research conducted by Gentles et al. (1991) involved the synthesis of bridged 3-benzazepine derivatives, using compounds including ethyl 3,4-dimethoxyphenyl(phenyl)acetate. This synthesis was part of exploring conformationally restricted dopamine analogues, a significant step in understanding neurotransmitter activities (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Metabolites of Disease-Modifying Antirheumatic Drugs

  • Baba et al. (1998) and (1999) studied the synthesis and activity of metabolites of certain compounds, including ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate. These studies were significant for understanding the pharmacological properties and potential of disease-modifying antirheumatic drugs (Baba et al., 1998), (Baba et al., 1999).

Oxidative Coupling and Acid-Catalyzed Dimerization

  • Yao et al. (2013) explored the oxidative coupling reaction and acid-catalyzed dimerization of natural gnetol, leading to the synthesis of phenyl naphthalene derivatives. This study contributed to the understanding of compound formations with potent anti-oxidation and anti-inflammatory activities (Yao, Lin, & Yang, 2013).

Synthesis of Metabolites for Clinical Evaluation

  • Mizuno et al. (2006) focused on synthesizing metabolites of a specific quinoline compound, contributing to the understanding of its structure and potential therapeutic uses (Mizuno et al., 2006).

Spectrofluorimetric Determination Method

  • Kása et al. (1989) developed a spectrofluorimetric method for determining specific benzodiazepines, contributing to analytical chemistry techniques (Kása, Hornyák, Kőrösi, & Hámori, 1989).

Synthesis and Antirheumatic Drug Studies

  • Further studies by Baba et al. explored the synthesis and effects of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate in the context of antirheumatic drugs, adding to the knowledge of potential treatments for bone and joint diseases (Baba et al., 1999).

Alkylation of Sulfur- and Nitrogen-Containing Compounds

  • Ohara et al. (1983) researched the alkylation of sulfur- and nitrogen-containing compounds, providing insights into chemical reactions and molecular modifications (Ohara, Akiba, & Inamoto, 1983).

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine

Molecular Formula

C25H27N2O6P

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C25H27N2O6P/c1-29-21-13-12-17(16-22(21)30-2)14-15-26-24-25(34(28,31-3)32-4)27-23(33-24)20-11-7-9-18-8-5-6-10-19(18)20/h5-13,16,26H,14-15H2,1-4H3

InChI Key

UNAWWFGIFCOCSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)P(=O)(OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine

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